molecular formula C12H18O4 B14785744 Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol

Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol

Cat. No.: B14785744
M. Wt: 226.27 g/mol
InChI Key: SZCBOVRLIDZTHD-UHFFFAOYSA-N
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Description

Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their atom economy and the ability to generate diverse heterocyclic scaffolds in a single step. One common method involves the reaction of isatins, malononitrile or cyanoacetic esters, and barbituric acids under solvent-free conditions using a nanoporous solid acid catalyst like SBA-Pr-SO3H .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as sulfonic acid functionalized SBA-15, is preferred due to their reusability and efficiency. These catalysts facilitate the reaction under mild conditions, leading to high yields and environmentally benign processes .

Chemical Reactions Analysis

Types of Reactions

Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various catalysts depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol is unique due to its specific spirocyclic structure, which imparts significant stability and rigidity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and chemical products.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol

InChI

InChI=1S/C12H18O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,9-11,13H,1-3,5-6,8H2

InChI Key

SZCBOVRLIDZTHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C=CO3)O

Origin of Product

United States

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